molecular formula C22H20ClNO4 B14991502 11-chloro-3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

11-chloro-3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B14991502
M. Wt: 397.8 g/mol
InChI Key: FKBLMBZTJIDTDZ-UHFFFAOYSA-N
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Description

11-chloro-3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and cyclopentane

Properties

Molecular Formula

C22H20ClNO4

Molecular Weight

397.8 g/mol

IUPAC Name

8-chloro-4-[(4-methoxyphenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C22H20ClNO4/c1-26-14-7-5-13(6-8-14)10-24-11-18-20-17(9-19(23)21(18)27-12-24)15-3-2-4-16(15)22(25)28-20/h5-9H,2-4,10-12H2,1H3

InChI Key

FKBLMBZTJIDTDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCC5)C(=O)O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Oxazine Ring: The oxazine ring can be formed by reacting the chromene intermediate with an amine and a formaldehyde source.

    Cyclopentane Ring Formation: The cyclopentane ring is introduced through a Diels-Alder reaction involving a suitable diene and dienophile.

    Chlorination: The final step involves the selective chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

11-chloro-3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its complex structure could be useful in the design of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 11-chloro-3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzyl chloride
  • 4-methoxybenzoic acid
  • 4-methoxybenzyl alcohol

Uniqueness

What sets 11-chloro-3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart from similar compounds is its intricate structure, which combines multiple functional groups and ring systems. This complexity can confer unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 11-chloro-3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one (often referred to as D144-0094) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClNO3C_{21}H_{18}ClNO_3. It contains a bicyclic structure with multiple functional groups that may influence its biological activity. The presence of the chlorine atom and the methoxybenzyl moiety contributes to its reactivity and interaction with biological targets.

Structural Representation

PropertyValue
Molecular FormulaC21H18ClNO3C_{21}H_{18}ClNO_3
IUPAC NameThis compound
SMILESO=C(C(CCC1)=C1c1c2)Oc1c(CN(Cc1ccccc1)CO1)c1c2Cl
InChI KeyMDL Number (MFCD)

Preliminary studies suggest that compounds similar to D144-0094 exhibit significant biological activities. These include:

  • Anticancer Activity : Compounds with similar structures have shown selective cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazine rings have been investigated for their ability to inhibit tumor growth and induce apoptosis in melanoma cells .
  • Cholinesterase Inhibition : Given the structural similarities to tacrine derivatives, which are known for their acetylcholinesterase (AChE) inhibitory properties, D144-0094 may also exhibit cholinergic activity. This could be relevant for neurodegenerative diseases such as Alzheimer’s .

Case Studies

  • Cytotoxicity in Melanoma Cells :
    • A study investigated the effects of a structurally related compound on human melanoma cells. The compound exhibited a selective cytotoxic effect (4.9-fold) compared to normal cells and induced cell cycle arrest at the S phase .
  • Cholinesterase Inhibition :
    • Research into tacrine derivatives revealed that modifications to the cyclopentyl ring significantly enhanced their inhibitory activity against butyrylcholinesterase (BChE), suggesting potential for D144-0094 in treating cognitive disorders .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
TacrineAChE inhibitor
3-(4-methoxybenzyl)-4H-1,2,4-triazoleCytotoxic against melanoma
11-chloro-3-(2-chlorobenzyl)-...Potential anticancer activity

Future Directions

Further research is necessary to fully elucidate the biological mechanisms of D144-0094 . Potential avenues include:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess efficacy and safety profiles.
  • Synthesis of Derivatives : Exploring modifications to enhance activity or reduce toxicity.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.

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